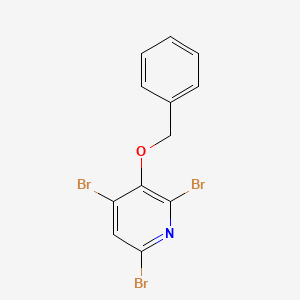
4',4''-Bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its complex molecular structure, which includes multiple imidazoline and terephthalanilide moieties. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the imidazoline moieties, which are then coupled with terephthalanilide under specific reaction conditions. Industrial production methods may involve the use of high-pressure reactors and specific catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Aplicaciones Científicas De Investigación
4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride involves its interaction with specific molecular targets. The imidazoline moieties are known to interact with certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved .
Comparación Con Compuestos Similares
4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride can be compared with other similar compounds, such as:
4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide: This compound lacks the dihydrochloride moiety, which can affect its solubility and reactivity.
4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide monohydrochloride: This compound has only one hydrochloride moiety, which can influence its chemical properties and applications.
The uniqueness of 4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride lies in its specific molecular structure, which provides distinct chemical and biological properties that are valuable in various research fields.
Propiedades
Número CAS |
114-77-2 |
|---|---|
Fórmula molecular |
C26H28Cl2N8O2 |
Peso molecular |
555.5 g/mol |
Nombre IUPAC |
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]benzene-1,4-dicarboxamide;dihydrochloride |
InChI |
InChI=1S/C26H26N8O2.2ClH/c35-23(31-19-5-9-21(10-6-19)33-25-27-13-14-28-25)17-1-2-18(4-3-17)24(36)32-20-7-11-22(12-8-20)34-26-29-15-16-30-26;;/h1-12H,13-16H2,(H,31,35)(H,32,36)(H2,27,28,33)(H2,29,30,34);2*1H |
Clave InChI |
LDKWVGSNUDHECR-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC5=NCCN5.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)



![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)
![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B14757015.png)



![[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)

![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)
